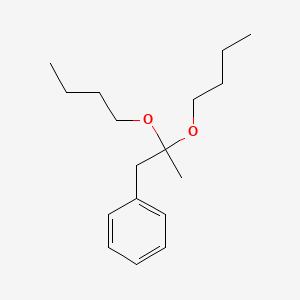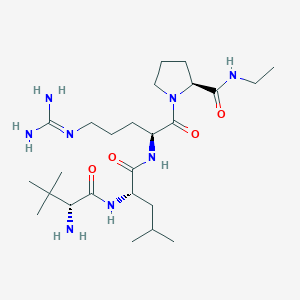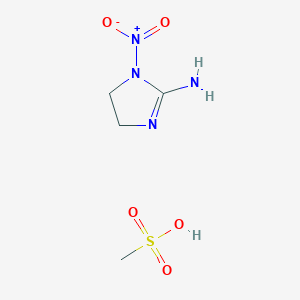![molecular formula C11H12ClFOS B14371833 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride CAS No. 89988-04-5](/img/structure/B14371833.png)
5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride: is an organic compound characterized by the presence of a pentanoyl chloride group attached to a 4-fluorophenyl sulfanyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride typically involves the reaction of 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
5-[(4-Fluorophenyl)sulfanyl]pentanoic acid+SOCl2→5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The acyl chloride group in 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-[(4-Fluorophenyl)sulfanyl]pentanoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: For amide formation, reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Alcohols: Esterification reactions often use pyridine or other bases to capture the released HCl.
Water: Hydrolysis reactions are usually performed under aqueous conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Ketones: Formed from Friedel-Crafts acylation reactions.
Applications De Recherche Scientifique
Chemistry: 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Pentanoyl chloride: Similar in structure but lacks the 4-fluorophenyl sulfanyl group.
4-Fluorobenzoyl chloride: Contains the 4-fluorophenyl group but lacks the pentanoyl chain.
5-[(4-Chlorophenyl)sulfanyl]pentanoyl chloride: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: 5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride is unique due to the presence of both the 4-fluorophenyl and pentanoyl chloride groups, which confer distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
89988-04-5 |
|---|---|
Formule moléculaire |
C11H12ClFOS |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)sulfanylpentanoyl chloride |
InChI |
InChI=1S/C11H12ClFOS/c12-11(14)3-1-2-8-15-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2 |
Clé InChI |
CVTGMRBTTHIUIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)SCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)





![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)

silane](/img/structure/B14371840.png)
